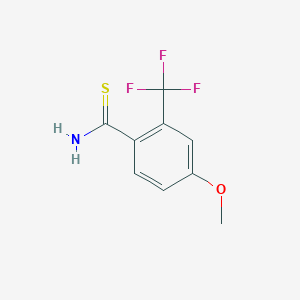
4-Methoxy-2-(trifluoromethyl)benzene-1-carbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxy-2-(trifluoromethyl)benzene-1-carbothioamide is an organic compound with the molecular formula C9H8F3NOS It is characterized by the presence of a methoxy group, a trifluoromethyl group, and a carbothioamide group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2-(trifluoromethyl)benzene-1-carbothioamide typically involves the introduction of the trifluoromethyl group and the carbothioamide group onto a methoxy-substituted benzene ring. One common method involves the reaction of 4-methoxybenzene with trifluoromethylthiolating agents under controlled conditions to introduce the trifluoromethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. The choice of solvents, catalysts, and reaction temperatures are critical factors in scaling up the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methoxy-2-(trifluoromethyl)benzene-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioamide group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives of the original compound.
Applications De Recherche Scientifique
4-Methoxy-2-(trifluoromethyl)benzene-1-carbothioamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials and agrochemicals.
Mécanisme D'action
The mechanism of action of 4-Methoxy-2-(trifluoromethyl)benzene-1-carbothioamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The carbothioamide group can interact with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity or disrupting cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methoxy-4-(trifluoromethyl)benzene: Lacks the carbothioamide group, making it less reactive in certain chemical reactions.
1-Methoxy-2-methyl-4-(trifluoromethyl)benzene: Contains a methyl group instead of a carbothioamide group, altering its chemical properties and reactivity.
Uniqueness
4-Methoxy-2-(trifluoromethyl)benzene-1-carbothioamide is unique due to the presence of both the trifluoromethyl and carbothioamide groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C9H8F3NOS |
|---|---|
Poids moléculaire |
235.23 g/mol |
Nom IUPAC |
4-methoxy-2-(trifluoromethyl)benzenecarbothioamide |
InChI |
InChI=1S/C9H8F3NOS/c1-14-5-2-3-6(8(13)15)7(4-5)9(10,11)12/h2-4H,1H3,(H2,13,15) |
Clé InChI |
VJCMIMOMNJIIFW-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)C(=S)N)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(3R)-1-methanesulfonylpiperidin-3-yl]methanamine](/img/structure/B13595407.png)
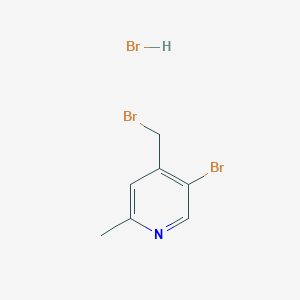
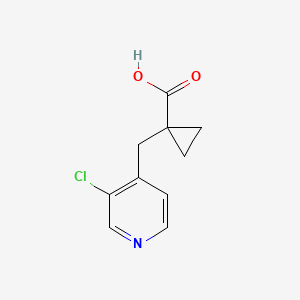
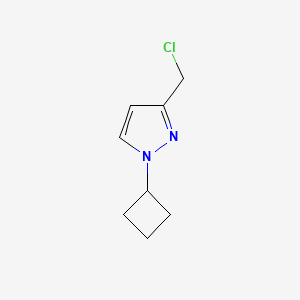
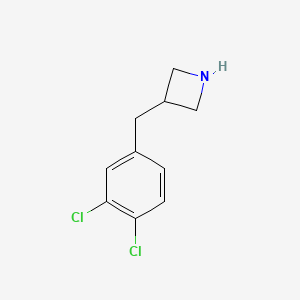
![6-Oxaspiro[3.5]nonan-5-one](/img/structure/B13595452.png)
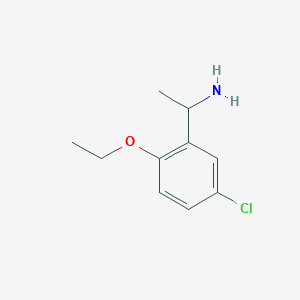

![2-[4-(Trifluoromethoxy)phenyl]ethanethioamide](/img/structure/B13595468.png)

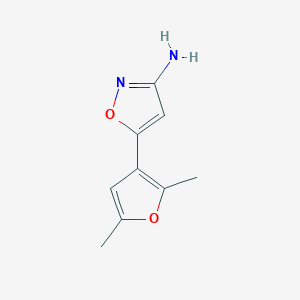

![3-(Imidazo[1,2-a]pyridin-2-yl)acrylaldehyde](/img/structure/B13595500.png)

